1H-Indole-3-carbothioamide
CAS No.: 59108-90-6
Cat. No.: VC21113748
Molecular Formula: C9H8N2S
Molecular Weight: 176.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59108-90-6 |
|---|---|
| Molecular Formula | C9H8N2S |
| Molecular Weight | 176.24 g/mol |
| IUPAC Name | 1H-indole-3-carbothioamide |
| Standard InChI | InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) |
| Standard InChI Key | PPWNZMJWESSLGE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=S)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=S)N |
Introduction
Chemical Structure and Physical Properties
1H-Indole-3-carbothioamide (C₉H₈N₂S) consists of an indole core with a thioamide functional group at the C3 position. The compound has a molecular weight of 176.24 g/mol and is characterized by its bicyclic structure combining a pyrrole ring fused with a benzene ring .
The chemical structure can be represented as follows:
Table 1: Physical and Chemical Properties of 1H-Indole-3-carbothioamide
| Property | Value |
|---|---|
| Molecular Weight | 176.24 g/mol |
| Appearance | Typically brownish solid |
| SMILES Notation | C1=CC=C2C(=C1)C(=CN2)C(=S)N |
| InChI | InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) |
| InChIKey | PPWNZMJWESSLGE-UHFFFAOYSA-N |
The compound contains several important structural features that contribute to its chemical reactivity and biological potential:
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The indole nitrogen (N-H) which can participate in hydrogen bonding
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The thioamide group (C=S) with both hydrogen bond acceptor and donor capabilities
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The aromatic system providing stability and potential for π-stacking interactions
Synthesis Methods
Several synthetic routes have been reported for the preparation of 1H-Indole-3-carbothioamide and its derivatives. The most common approaches include:
Direct Thioamidation of Indole-3-carboxaldehyde
One of the documented synthetic pathways involves the thioamidation of indole-3-carboxaldehyde using elemental sulfur. This reaction has been observed during attempts to synthesize other indole derivatives . For example, N,N-dimethyl-1H-indole-3-carbothioamide was isolated as a by-product (21% yield) during the synthesis of 2-(1H-indol-3-yl)-6-iodoquinazolin-4(3H)-one .
From Indole-3-carboxylic Acid Derivatives
The compound can also be synthesized from indole-3-carboxylic acid derivatives through a series of transformations:
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Conversion of indole-3-carboxylic acid to the corresponding acid chloride
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Reaction with ammonia to form the carboxamide
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Thionation using reagents such as Lawesson's reagent or phosphorus pentasulfide
Via Vilsmeier-Haack Formylation
A potential synthetic route involves:
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Vilsmeier-Haack formylation of indole to produce indole-3-carboxaldehyde
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Oxidation to indole-3-carboxylic acid
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Conversion to the amide
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Thionation to yield the target compound
Table 2: Comparison of Synthetic Routes for 1H-Indole-3-carbothioamide
| Synthetic Approach | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Direct thioamidation | Elemental sulfur | One-pot process | Lower yields, side reactions |
| From carboxylic acid | Thionating agents (Lawesson's reagent, P₂S₅) | Well-established chemistry | Multi-step process |
| From carboxaldehyde | Oxidizing agents, amidation reagents | Versatile, modifiable | Requires careful control of conditions |
Chemical Properties and Reactivity
The reactivity of 1H-Indole-3-carbothioamide is primarily determined by:
Thioamide Functionality
The thioamide group (C=S) exhibits distinct chemical behavior compared to its oxygen counterpart:
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Higher nucleophilicity of the sulfur atom
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Lower electrophilicity of the carbon atom
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Different hydrogen bonding capabilities
Indole Core Reactivity
The indole core contributes to the compound's chemical behavior through:
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The pyrrole nitrogen's ability to act as a hydrogen bond donor
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The aromatic system's participation in electrophilic aromatic substitution reactions
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The C2 position's higher reactivity toward electrophiles
Spectroscopic Characteristics
Spectroscopic data provides valuable insights into the structure and properties of 1H-Indole-3-carbothioamide:
¹H NMR
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N-H proton of the indole: δ ~11-12 ppm (broad singlet)
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Thioamide N-H₂ protons: δ ~9-10 ppm (broad signal)
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C2-H of the indole: δ ~7.5-8.0 ppm (singlet)
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Aromatic protons: δ ~7.0-7.5 ppm (multiplets)
¹³C NMR
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Thioamide carbon (C=S): δ ~190-195 ppm
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C2 and C3 of indole: δ ~120-140 ppm
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Aromatic carbons: δ ~110-135 ppm
Infrared (IR) Spectroscopy
Expected characteristic IR bands:
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N-H stretching of indole: ~3300-3400 cm⁻¹
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N-H stretching of thioamide: ~3100-3300 cm⁻¹
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C=S stretching: ~1050-1200 cm⁻¹
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C=C stretching of aromatic rings: ~1400-1600 cm⁻¹
Structure-Activity Relationship Considerations
The biological activity of 1H-Indole-3-carbothioamide would likely be influenced by several structural features:
Hydrogen Bonding Capacity
The ability to form hydrogen bonds through:
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The N-H of the indole core
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The NH₂ group of the thioamide
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The C=S as a hydrogen bond acceptor
Electronic Properties
The electronic distribution affects interaction with biological targets:
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The electron density on the sulfur atom
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The partial positive charge on the thioamide carbon
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The electron-rich aromatic system
Lipophilicity and Membrane Permeability
The balance between hydrophilic and lipophilic properties influences:
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Cell penetration capabilities
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Distribution in biological systems
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Binding to proteins and receptors
Comparison with Related Compounds
1H-Indole-3-carbothioamide shares structural similarities with several better-studied compounds:
Table 3: Comparison of 1H-Indole-3-carbothioamide with Related Compounds
Future Research Directions
Several promising research directions for 1H-Indole-3-carbothioamide include:
Synthetic Optimization
Development of improved synthetic routes with:
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Higher yields
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Milder reaction conditions
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Environmentally friendly processes
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Regioselective functionalization
Biological Evaluation
Comprehensive assessment of:
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Antimicrobial activity against bacteria, fungi, and viruses
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Anticancer potential against various cell lines
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Enzyme inhibition profiles
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Structure-activity relationships
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